molecular formula C34H52N2O12S B194442 (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate CAS No. 73791-47-6

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate

Cat. No.: B194442
CAS No.: 73791-47-6
M. Wt: 712.8 g/mol
InChI Key: BXSVDJUWKSRQMD-UHFFFAOYSA-N
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Description

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate is a compound commonly used in the medical field. It is a sulfate salt form of atropine, a tropane alkaloid derived from plants such as Atropa belladonna. Atropine is known for its antimuscarinic properties, which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. This compound is used in various medical applications, including as an antidote for certain types of poisoning and to reduce saliva production during surgery .

Biochemical Analysis

Biochemical Properties

“Atropine, Sulfate (2:1), Dihydrate” plays a crucial role in biochemical reactions. It interacts with muscarinic acetylcholine receptors by binding to them, which leads to increased parasympathetic activity and decreased sympathetic activity . It blocks the effects of acetylcholine and other choline esters .

Cellular Effects

“Atropine, Sulfate (2:1), Dihydrate” has significant effects on various types of cells and cellular processes. It influences cell function by blocking muscarinic acetylcholine receptors, thereby affecting cell signaling pathways . It has been shown to inhibit the production of light-induced bronchoconstriction in an animal model of asthma .

Molecular Mechanism

The molecular mechanism of action of “Atropine, Sulfate (2:1), Dihydrate” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters .

Metabolic Pathways

“Atropine, Sulfate (2:1), Dihydrate” is involved in metabolic pathways. It is mainly metabolized by enzymatic hydrolysis in the liver. The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid .

Transport and Distribution

It is known that it can be administered by intravenous, subcutaneous, intramuscular, intraosseous, endotracheal, and ophthalmic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Atropine can be synthesized through a continuous-flow synthesis method, which involves a series of chemical reactions and purification steps. One such method includes hydroxymethylation and separation of byproducts using liquid-liquid extractions and functionalized resins. This process ensures high purity of atropine .

Industrial Production Methods

In industrial settings, atropine sulfate is produced by reacting tropine with tropic acid to form atropine, which is then converted to its sulfate salt form. The process involves careful control of pH and temperature to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

Atropine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Atropine sulfate is widely used in scientific research due to its diverse applications:

Mechanism of Action

Atropine sulfate acts as a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to effects such as increased heart rate, reduced glandular secretions, and relaxation of smooth muscles. This mechanism is particularly useful in treating conditions like bradycardia and organophosphate poisoning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Atropine sulfate is unique due to its broad range of applications and its ability to be administered through various routes, including intravenous, intramuscular, and ophthalmic methods. Its long duration of action and effectiveness in treating a wide range of conditions make it a valuable compound in both clinical and research settings .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVDJUWKSRQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73791-47-6
Record name Atropine, sulfate (2:1), dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
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(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
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(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
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(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
Reactant of Route 5
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
Reactant of Route 6
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate

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